Regioisomeric Purity: Differentiation from 3-Methylpentan-2-yl Isomer by Chiral Center Count and Synthetic Tractability
The target compound [2-(cyclohex-1-en-1-yl)ethyl](4-methylpentan-2-yl)amine possesses a single chiral center at the 2-position of the 4-methylpentan-2-yl group. Its closest regioisomer, [2-(cyclohex-1-en-1-yl)ethyl](3-methylpentan-2-yl)amine (CAS 1040342-30-0), contains two chiral centers (C2 and C3 of the 3-methylpentan-2-yl moiety) . This difference in chiral center count directly impacts the number of possible stereoisomers (2 vs. 4), complicating enantioselective synthesis, chiral chromatographic resolution, and analytical characterization for the regioisomer . The target compound therefore offers a simplified stereochemical landscape for applications where a defined single-enantiomer product is required.
| Evidence Dimension | Number of chiral centers / potential stereoisomers in N-alkyl substituent |
|---|---|
| Target Compound Data | 1 chiral center (C2 of 4-methylpentan-2-yl); 2 potential stereoisomers |
| Comparator Or Baseline | [2-(cyclohex-1-en-1-yl)ethyl](3-methylpentan-2-yl)amine: 2 chiral centers (C2 and C3); 4 potential stereoisomers |
| Quantified Difference | 2-fold reduction in stereoisomer complexity; simplified enantiomeric resolution requirements |
| Conditions | Structural analysis based on IUPAC nomenclature and SMILES interpretation (comparator: CAS 1040342-30-0) |
Why This Matters
For procurement of chiral amine building blocks, a 2-fold reduction in stereoisomer count translates to simpler analytical QC, lower separation costs, and higher probability of obtaining enantiopure material.
